5-(2-Bromovinyl)uridine CAS number and molecular weight specifications
Executive Summary 5-(2-Bromovinyl)uridine (often abbreviated as BVRU ) is a synthetic pyrimidine nucleoside analog structurally related to the potent antiviral drug Brivudine (BVDU). While Brivudine is a 2'-deoxyuridine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(2-Bromovinyl)uridine (often abbreviated as BVRU ) is a synthetic pyrimidine nucleoside analog structurally related to the potent antiviral drug Brivudine (BVDU). While Brivudine is a 2'-deoxyuridine derivative, BVRU retains the ribose sugar moiety. This structural distinction significantly alters its pharmacological profile, particularly its affinity for viral thymidine kinases.
BVRU is primarily utilized in virology research to probe the substrate specificity of nucleoside kinases and as a metabolic reference standard in the study of bromovinyl nucleoside catabolism. It serves as a critical control compound in defining the structure-activity relationships (SAR) of 5-substituted uracils against Herpes Simplex Virus type 1 (HSV-1).
Part 1: Chemical Identity & Specifications
Core Specifications
The following data establishes the precise chemical identity for 5-(2-Bromovinyl)uridine. Researchers must distinguish this compound from its 2'-deoxy counterpart (Brivudine) to avoid experimental error.
Specification
Detail
Chemical Name
5-(2-Bromovinyl)uridine
Common Abbreviations
BVRU; (E)-BVRU
CAS Number
86391-68-6
Molecular Formula
C₁₁H₁₃BrN₂O₆
Molecular Weight
349.14 g/mol
Stereochemistry
The biologically active form is the (E)-isomer (trans).
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Structural Distinction (Critical)
BVRU (Riboside): Contains a ribose sugar (2'-OH and 3'-OH).
BVDU (Brivudine): Contains a 2'-deoxyribose sugar (only 3'-OH).
Note: The presence of the 2'-hydroxyl group in BVRU drastically reduces its affinity for Herpes Simplex Virus Thymidine Kinase (HSV-TK) compared to BVDU, rendering it significantly less potent as an antiviral agent but valuable for mechanistic studies.
Molecular Structure Diagram
The following diagram illustrates the chemical structure of (E)-5-(2-Bromovinyl)uridine, highlighting the critical trans geometry of the bromovinyl group.
Caption: Structural assembly of 5-(2-Bromovinyl)uridine showing the ribose-base linkage and the C5-bromovinyl modification.
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of BVRU typically employs palladium-catalyzed cross-coupling reactions (Heck-type) on 5-halogenated uridine precursors. The most authoritative route, established by De Clercq and colleagues, ensures the retention of the E-configuration.
React 5-iodouridine with methyl acrylate in the presence of a palladium catalyst (Pd(OAc)₂) and a base (triethylamine) in acetonitrile or DMF at 80°C.
Product: (E)-5-(2-carbomethoxyvinyl)uridine.
Mechanism:[1][2][3] Oxidative addition of Pd to the C-I bond, followed by olefin insertion and beta-hydride elimination.
Hydrolysis:
Treat the intermediate with 0.5 N NaOH to hydrolyze the ester to the carboxylic acid: (E)-5-(2-carboxyvinyl)uridine.
Hunsdiecker-Type Decarboxylation (Bromination):
React the carboxylic acid derivative with N-bromosuccinimide (NBS) and potassium acetate in water/DMF.
Final Product: (E)-5-(2-Bromovinyl)uridine (BVRU).[4]
Purification: Recrystallization from water or methanol/water mixtures.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from 5-iodouridine to BVRU via Heck coupling and decarboxylative bromination.
Part 3: Pharmacology & Applications[1][2][4][5]
Mechanism of Action
BVRU acts as a nucleoside analog, but its activity is strictly regulated by its ability to be phosphorylated.
Cellular Uptake: BVRU enters cells via nucleoside transporters.
Phosphorylation (The Bottleneck):
In HSV-1 infected cells , the viral Thymidine Kinase (TK) can phosphorylate BVRU to BVRU-monophosphate (BVRU-MP).
Constraint: HSV-TK has a much lower affinity for ribosides (BVRU) compared to deoxyribosides (BVDU). This makes BVRU a "poor substrate" relative to Brivudine.
DNA Incorporation: If phosphorylated to the triphosphate form, it can be incorporated into viral DNA, causing chain termination or instability.[4]
Comparative Activity Profile
Organism/Enzyme
Activity Level
Notes
HSV-1 (KOS strain)
Moderate
MIC₅₀ is significantly higher (less potent) than BVDU.[4]
HSV-2
Low/Inactive
Poor substrate for HSV-2 TK.
Vaccinia Virus
Active
Comparable spectrum to BVDU but lower potency.
Mitochondrial Toxicity
Low
Unlike some analogs, BVRU shows low interference with host polymerases.
Analytical Profiling (HPLC & NMR)
For quality control, BVRU is characterized by the following:
UV Spectroscopy: λmax ≈ 250 nm and 290 nm (characteristic of the bromovinyl-uracil chromophore).
¹H-NMR (DMSO-d₆):
Vinylic Protons: Two doublets with a coupling constant (J) of ~13.5 Hz, confirming the (E)-configuration . (Z-isomers typically show J ≈ 7-8 Hz).
C5 Proton: Absent (substituted).
Ribose Protons: Distinct signals for 2'-OH and 3'-OH, distinguishing it from BVDU.
References
De Clercq, E., Desgranges, C., Herdewijn, P., Sim, I. S., & Jones, A. S. (1986). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. Journal of Medicinal Chemistry, 29(2), 213–217.[4] Link
ChemicalBook. (n.d.). 5-(2-Bromovinyl)uridine Product Specifications & CAS 86391-68-6.[5] Retrieved from ChemicalBook Database. Link
PubChem. (n.d.). 5-(2-Bromovinyl)uridine (Compound CID 6439737). National Center for Biotechnology Information. Link
Cayman Chemical. (n.d.). Brivudine (BVDU) Product Information (For comparative context). Link
Application Note: High-Sensitivity LC-MS/MS Quantification of 5-(2-Bromovinyl)uridine in Plasma
Methodology for Pharmacokinetic Profiling and DPD Inhibition Risk Assessment Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the qu...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology for Pharmacokinetic Profiling and DPD Inhibition Risk Assessment
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 5-(2-Bromovinyl)uridine in human plasma. While often overshadowed by its deoxy-analog (Brivudine) or its nucleobase metabolite (5-(2-bromovinyl)uracil), the precise quantification of the ribosyl-nucleoside is critical for comprehensive pharmacokinetic (PK) mapping and safety monitoring during antiviral drug development. This guide addresses the specific challenges of nucleoside polarity, bromine isotope patterns, and matrix interference, providing a self-validating workflow for regulated bioanalytical environments.
Introduction & Clinical Relevance
The Safety Imperative: DPD Inhibition
The quantification of 5-(2-bromovinyl)uridine and its metabolites is not merely a PK exercise; it is a safety imperative. Nucleoside analogs containing the 5-bromovinyl moiety (e.g., Sorivudine, Brivudine) are metabolically cleaved to form (E)-5-(2-bromovinyl)uracil (BVU-base) .[1][2][3][4]
This base is a "suicide inhibitor" of Dihydropyrimidine Dehydrogenase (DPD) , the enzyme responsible for detoxifying >80% of administered 5-Fluorouracil (5-FU). Co-administration of bromovinyl nucleosides with fluoropyrimidines (5-FU, Capecitabine) leads to accumulation of toxic 5-FU levels, resulting in potentially fatal myelosuppression.[5]
Metabolic Pathway Context
Understanding the analyte's position in the metabolic cascade is essential for data interpretation.
Figure 1: Metabolic pathway illustrating the convergence of bromovinyl nucleosides toward the toxic base (BVU) and DPD inactivation.
Matrix: K2EDTA Human Plasma (free of interfering nucleosides).
Sample Preparation (Protein Precipitation)
Rationale: Nucleosides are often too polar for standard Liquid-Liquid Extraction (LLE). Protein Precipitation (PPT) is efficient and maintains high recovery.
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex gently.
Why Acidified MeOH? Acid helps stabilize the nucleoside and improves protein crash efficiency.
Vortex: Mix vigorously for 30 seconds.
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant to a clean vial.
Dilute: Add 100 µL of Water (0.1% FA) to the supernatant.
Critical Step: Diluting the methanolic extract with water ensures the sample solvent strength is weak enough to allow focusing on the LC column. Injecting pure methanol leads to peak fronting.
LC-MS/MS Conditions[16]
Chromatography (LC)
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
Mechanism: The primary fragmentation is the cleavage of the N-glycosidic bond, losing the ribose sugar (neutral loss of ~132 Da) to yield the protonated base.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data analysis.
Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of the data, the following parameters must be monitored in every batch:
Because the analyte contains Bromine, the peak area ratio of the 349 transition to the 351 transition should remain constant (approx 1:1).
QC Rule: If the Quantifier/Qualifier ratio deviates by >20% from the standard, the peak is likely an interference and should be flagged.
Matrix Effect Evaluation[17]
Post-Column Infusion: Infuse the analyte at a constant rate while injecting a blank plasma extract. Monitor for dips in the baseline at the retention time (3.5 - 4.0 min).
Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.
Troubleshooting & Best Practices
Carryover: Brominated compounds can be "sticky."
Fix: Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.
Stability: Nucleosides can degrade in plasma at room temperature due to enzymatic activity (e.g., phosphorylases).
Fix: Keep all samples on ice. Process within 1 hour of thawing. Consider adding tetrahydrouridine (THU) to collection tubes if deaminase activity is suspected (though less relevant for bromovinyl analogs).
Interference: Endogenous uridine elutes earlier.
Check: Ensure baseline resolution between Uridine (MW 244) and 5-(2-Bromovinyl)uridine (MW 349). While masses differ, high concentrations of endogenous uridine can cause source saturation.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
Ogura, K., et al. (1998). "Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine."[1][2][4][6][7] Cancer Letters, 122(1-2), 107-113.[2] [Link]
De Clercq, E. (2005).[3] "(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)."[1][2][3][9][11] Medicinal Research Reviews, 25(1), 1-20.[3] [Link]
Liu, G., et al. (2021).[14] "Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach." Journal of Pharmaceutical and Biomedical Analysis, 193, 113669. [Link]
Preventing degradation of 5-(2-Bromovinyl)uridine during storage
Welcome to the technical support guide for 5-(2-Bromovinyl)uridine (BVU), also known as Brivudine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and int...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-(2-Bromovinyl)uridine (BVU), also known as Brivudine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of BVU throughout storage and experimentation. As a potent antiviral nucleoside analog, maintaining its chemical structure is paramount for reproducible and reliable results.[1] This guide provides in-depth answers to common questions, troubleshooting solutions for stability issues, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid BVU powder?
A1: For long-term stability, solid BVU should be stored at -20°C or lower in a tightly sealed container.[2][3] The primary concerns for the solid compound are moisture and light. Therefore, storage in a desiccated and dark environment is crucial to prevent hydrolysis and photodegradation.[2][4] Many suppliers recommend storage at 2-8°C for short-term use, but for periods longer than a few weeks, -20°C is the industry standard to minimize thermal degradation.[5]
Q2: I need to prepare a stock solution of BVU. What is the best solvent and how should I store it?
A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[2] BVU is also soluble in DMF.[3] For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] Repeated cycling between room temperature and freezing can introduce moisture and accelerate degradation.
Q3: How sensitive is BVU to light?
A3: BVU is susceptible to photodegradation.[2] Exposure to UV and even ambient laboratory light can cause photoisomerization of the (E)-isomer to the less active (Z)-isomer and other degradants.[6][7] This makes it imperative to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil.[2][4]
Q4: What is the primary degradation pathway for BVU?
A4: The main degradation pathway is the cleavage of the N-glycosidic bond that links the 5-(2-bromovinyl)uracil base to the deoxyribose sugar. This hydrolysis results in the formation of the inactive metabolite (E)-5-(2-bromovinyl)uracil (BVU base) and the deoxyribose sugar.[3][8] This process can be catalyzed by acidic or basic conditions and enzymatic activity, particularly from pyrimidine nucleoside phosphorylases.[8]
Aliquot to avoid freeze-thaw cycles. Use amber vials.
Stable for several months; re-qualification recommended after 6 months.
Aqueous Solution
Buffered Saline (e.g., PBS)
Use immediately; if short-term storage is needed, store at 2-8°C for no more than 24 hours.
pH-dependent hydrolysis is a major concern.[9] Avoid basic pH.
Prone to rapid degradation; half-life can be hours depending on pH and temperature.[9]
Troubleshooting Guide
This section addresses common problems encountered during the handling and storage of BVU.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause: Degradation of BVU in stock solutions or assay media.
Troubleshooting Steps:
Verify Stock Integrity: Prepare a fresh dilution from your -80°C stock and compare its performance against a newly prepared stock solution from solid material.
Analyze Stock Purity: Use HPLC-UV to check the purity of your stock solution. Look for the appearance of new peaks, particularly the earlier-eluting BVU base.
Assess Media Stability: Nucleoside analogs can be unstable in aqueous cell culture media, especially if the pH is not strictly controlled or if it contains certain enzymes.[2] Perform a time-course experiment by incubating BVU in your assay medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to quantify degradation.
Control pH: Ensure the pH of your assay medium is stable and ideally neutral to slightly acidic. Basic conditions can accelerate hydrolysis.[9]
Problem 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
Potential Cause: Formation of degradation products due to improper storage or handling.
Troubleshooting Steps:
Identify Degradants: The most common degradant is the (E)-5-(2-bromovinyl)uracil base, which will have a different retention time than the parent BVU. Mass spectrometry can confirm its identity.
Check for Photoisomerization: If the compound has been exposed to light, you may see the formation of the (Z)-isomer.[6] This may appear as a small peak close to the main (E)-isomer peak.
Review Handling Procedures: Ensure all solutions are prepared with high-purity, anhydrous solvents.[2] Confirm that storage containers are properly sealed and protected from light.[4][10]
Visualizing Degradation and Stability Workflows
A clear understanding of the degradation pathway and the workflow for assessing stability is critical for maintaining the quality of your BVU supply.
Caption: Experimental workflow for BVU purity analysis by HPLC.
References
Ashwell, M. A., & Larwood, V. (1991). Comparative metabolic fates of E-5-(2-bromovinyl)-2'-deoxyuridine and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil in herpes simplex virus-infected cells. PubMed. Retrieved from [Link]
Al-Aqeel, S. (2017). Medication Storage Appropriateness in US Households. PMC. Retrieved from [Link]
Reeuwijk, H. J., Tjaden, U. R., & van der Greef, J. (1999). Development and validation of a bioanalytical assay for (E)-5-(2-bromovinyl)-2'deoxyuridine in plasma by capillary zone electrophoresis. PubMed. Retrieved from [Link]
Jones, A. S., et al. (1981). Synthesis and Antiviral Properties of (Z)-5-(2-Bromovinyl)-2'-deoxyuridine. ElectronicsAndBooks. Retrieved from [Link]
De Clercq, E., et al. (1986). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. PubMed. Retrieved from [Link]
Nishiyama, T., et al. (2000). Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH. PubMed. Retrieved from [Link]
Baystate Health. (2023). Medication Storage Temperature Guidelines - What is Safe?. Retrieved from [Link]
BSI. (n.d.). Uridine Testing Methods. Retrieved from [Link]
Galmarini, C. M., et al. (2011). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. PMC. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Wikipedia. (n.d.). Brivudine. Retrieved from [Link]
ChemBK. (2024). 5-Bromouridine. Retrieved from [Link]
Preprints.org. (2023). Semiconductor-based photocatalytic degradation of Antiviral drug pollutants: A mini review. Retrieved from [Link]
Jones, A. S., et al. (1981). Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine. PubMed. Retrieved from [Link]
Dexter, T. M., et al. (1983). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
DTIC. (2016). Determination of 5-Bromo-2'-Deoxyuridine (BrdU) in Well Water by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Atanasova, A., et al. (2025). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. Retrieved from [Link]
Levy, M., & Miller, S. L. (1996). Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server. Retrieved from [Link]
Semantic Scholar. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Retrieved from [Link]
Lhiaubet-Vallet, V., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]
ResearchGate. (2025). Photodegradation mechanisms of acyclovir in water and the toxicity of photoproducts. Retrieved from [Link]
Lin, Z., et al. (2015). Photolysis of three antiviral drugs acyclovir, zidovudine and lamivudine in surface freshwater and seawater. PubMed. Retrieved from [Link]
Technical Support Center: 5-(2-Bromovinyl)uridine Isomer Resolution
Executive Summary You are likely encountering difficulty separating the (E)-5-(2-bromovinyl)uridine (biologically active, trans) from the (Z)-isomer (inactive impurity, cis).[1] This is a common bottleneck in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering difficulty separating the (E)-5-(2-bromovinyl)uridine (biologically active, trans) from the (Z)-isomer (inactive impurity, cis).[1] This is a common bottleneck in the synthesis of Brivudine and its ribose analogs.
The separation challenge stems from three factors:
Dipole Similarity: Both isomers possess similar polarity, making standard silica chromatography inefficient.
Photo-Instability: The E-isomer undergoes rapid photo-isomerization to the Z-form under standard laboratory lighting.
Thermal Equilibration: High-temperature recrystallization can alter isomer ratios if not controlled.
This guide provides a validated workflow to diagnose, separate, and maintain the purity of the E-isomer.
Module 1: Diagnostic Workflow
Before altering your purification method, confirm the nature of your mixture. Use this decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting purification methodology based on initial purity and scale.
Module 2: Analytical Verification (The "Truth" Step)
Do not rely on TLC. You must use 1H-NMR or RP-HPLC to verify isomer identity.
NMR Validation (Definitive)
The coupling constant (
) of the vinylic protons is the gold standard for assignment.
E-Isomer (Trans):
(Characteristic of trans coupling).
Z-Isomer (Cis):
(Characteristic of cis coupling).
Analytical HPLC Method
Use this method to monitor reaction progress and purity.
Parameter
Condition
Column
C18 Reverse Phase (e.g., ODS-3), ,
Mobile Phase A
Water + 0.1% Formic Acid (or 10mM Ammonium Acetate)
Z-isomer typically elutes beforeE-isomer (due to higher polarity/dipole moment of Z).
Note: The E-isomer is less polar due to dipole cancellation across the trans double bond, resulting in stronger retention on the lipophilic C18 stationary phase.
Workup: Lyophilize fractions immediately. Keep fractions in the dark.
Module 4: Root Cause Analysis - Why is Z forming?
If you purify the E-isomer and find Z-isomer reappearing, you are fighting Photo-Isomerization .
The Mechanism
The 2-bromovinyl chromophore is highly sensitive to UV light. Absorption of a photon excites the
-electron system, allowing rotation around the C=C double bond. Upon relaxation, it settles into a thermodynamic equilibrium, often favoring the Z-form or a 50:50 mix depending on the solvent.
Prevention Protocol
Amber Glassware: ALL flasks, vials, and HPLC reservoirs must be amber-coated or wrapped in aluminum foil.
Lighting: Perform final purification steps under yellow safety lights (sodium vapor) or low-intensity LED if possible. Avoid direct sunlight at all costs.
pH Stability: Avoid highly acidic conditions (pH < 2) for prolonged periods, as this can promote halogen exchange or elimination, though less likely to cause direct isomerization than light.
FAQ: Troubleshooting
Q: My HPLC peaks are tailing and merging. How do I improve resolution?A: Isomer separation requires strict pH control. Ensure your aqueous mobile phase is buffered (Ammonium Acetate pH 4.5-5.0). Unbuffered water can lead to protonation changes on the uracil ring, causing peak broadening that obscures the isomer split.
Q: Can I convert the Z-isomer back to the E-isomer?A: Yes, via Isomerization equilibration .
Dissolve the Z-enriched waste in methanol.
Add a catalytic amount of
(Iodine) or expose to controlled UV light (high risk of degradation).
Heat to reflux for 2 hours.
This establishes a thermodynamic equilibrium (often 60:40 E:Z).
Re-run Protocol A (Crystallization) to harvest the E-isomer. Note: This is a salvage method, not a primary synthesis method.
Q: I see a third peak appearing after the E-isomer. What is it?A: This is likely the de-brominated byproduct (5-vinyluridine) or a cyclized furanopyrimidine derivative if the reaction temperature was too high (
) during synthesis (Heck reaction). Check your mass spec for signals.
References
De Clercq, E., et al. (1979). "(E)-5-(2-Bromovinyl)-2'-deoxyuridine: A potent and selective anti-herpes agent."[3][7] Proceedings of the National Academy of Sciences.
Jones, A. S., et al. (1981). "Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine." Journal of Medicinal Chemistry.
Walker, R. T. (1980).[3] "Synthesis of the E- and Z-isomers of 5-(2-bromovinyl)-2'-deoxyuridine." Nucleic Acids Symposium Series. (Foundational text on the NMR coupling constants
Hz vs Hz).
Szinai, I., et al. (1991).[1] "Cis-trans-isomerization of [E]-5-(2-bromovinyl)-2,2'-anhydrouridine in vivo in rats." Xenobiotica. (Demonstrates biological relevance of isomerization).
Welcome to the technical support hub for nucleoside analog analysis. You are likely here because you are observing high background noise, ghost peaks, or inconsistent quantification of 5-(2-Bromovinyl)uridine (BVRU) .
Unlike its deoxy-counterpart Brivudine (BVDU), BVRU possesses a ribose sugar moiety, altering its polarity and fragmentation kinetics. However, the core challenges—photo-instability of the bromovinyl group and ionization suppression by endogenous nucleosides —remain the primary sources of analytical failure.
This guide moves beyond standard protocols to address the root causes of interference, providing self-validating workflows to ensure data integrity.
Module 1: Pre-Analytical Integrity (The "Ghost" Peak)
User Question:
"I am seeing a split peak or a shoulder on my chromatogram for 5-(2-Bromovinyl)uridine, even in standard solutions. Is my column failing?"
Technical Diagnosis:
It is highly probable that your column is fine, but your analyte has degraded. The 5-(2-bromovinyl) moiety is photosensitive. Exposure to standard laboratory light causes a rapid E- to Z-isomerization . The Z-isomer has the same mass (
) but elutes differently and has significantly reduced biological activity.
The Fix: Dark-Room Protocol
You must treat the sample prep workflow as a "Dark Operation."
Amber Glassware: All stock solutions must be prepared in amber glass.
UV Shielding: Wrap LC tubing and the autosampler tray in aluminum foil if amber covers are unavailable.
Validation Step: Inject a fresh standard prepared in the dark against your "problem" sample. If the shoulder disappears in the fresh standard, the issue is photo-isomerization, not column voiding.
Workflow Visualization: Isomer Control
Figure 1: Causality pathway of photo-isomerization leading to chromatographic ghost peaks.
Module 2: Mass Spectrometry Optimization (The Signal)
User Question:
"My background noise is high in plasma samples. How do I distinguish BVRU from endogenous interferences?"
Technical Diagnosis:
Biological matrices are rich in endogenous uracil and uridine. While their masses differ, high concentrations cause ion suppression (matrix effects). Furthermore, plasticizers and solvent contaminants can mimic nucleoside signals.
The Fix: The Bromine Isotope Filter
You must leverage the unique isotopic signature of bromine. Unlike endogenous Carbon/Nitrogen/Oxygen compounds, Bromine exists as a 1:1 ratio of
and .
Protocol:
Ionization Mode: Use Negative Electrospray Ionization (ESI-) . Halogenated nucleosides often ionize more efficiently as
or , avoiding the high background noise of positive mode protonation seen with endogenous amines.
Transition Tuning: Monitor both isotopic transitions.
Quantifier:
(assuming )
Qualifier:
(assuming )
Data Logic: The peak area ratio of Quantifier/Qualifier must be approximately 1.0 . If a peak appears at the correct retention time but has a ratio of 0.1 or 10, it is a matrix interference, not BVRU.
Note: Exact m/z depends on the specific ribose/deoxyribose structure. Brivudine (deoxy) is ~331 Da; 5-(2-bromovinyl)uridine (ribose) is ~347 Da.
Module 3: Sample Preparation (The Matrix)
User Question:
"I am using protein precipitation (PPT) with acetonitrile, but I still see significant ion suppression at the solvent front."
Technical Diagnosis:
PPT is "dirty." It removes proteins but leaves phospholipids and salts, which elute early and suppress the ionization of polar nucleosides like BVRU.
The Fix: Mixed-Mode Solid Phase Extraction (SPE)
Switch to Mixed-Mode Anion Exchange (MAX) SPE.
Why? Nucleosides are weak acids. Under high pH, the uracil ring deprotonates (
).
The Trap: The MAX sorbent retains the analyte by both hydrophobicity (bromovinyl group) and charge (deprotonated base), allowing you to wash away neutral interferences and phospholipids.
Step-by-Step MAX Protocol:
Condition: Methanol followed by Water.
Load: Plasma diluted 1:1 with 5%
(pH > 10). This ensures BVRU is negatively charged.
"My analyte elutes very early, near the void volume, causing poor reproducibility."
Technical Diagnosis:
5-(2-Bromovinyl)uridine is relatively polar. Standard C18 columns often fail to retain it sufficiently to separate it from the "salt dump" at the beginning of the run.
The Fix: HSS T3 or Phenyl-Hexyl Chemistry
Column Choice: Use a High Strength Silica (HSS) T3 column or a Phenyl-Hexyl column.
Mechanism:[1][2] HSS T3 is designed to withstand 100% aqueous mobile phases, allowing you to start the gradient at 0% organic to trap the polar nucleoside. Phenyl-Hexyl offers alternative selectivity via pi-pi interactions with the uracil ring.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: Hold at 0-2% B for 1.0 minute. This "focuses" the analyte before ramping up.
References
De Clercq, E. (2005). (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[2][3][4][5] Medicinal Research Reviews, 25(1), 1-20.
Desmet, K., et al. (2020).[6] Tandem mass spectrometry of small-molecule antiviral drugs: 3. Antiviral agents against herpes, influenza and other viral infections. Rapid Communications in Mass Spectrometry.
Bowman, D. et al. (2024).[6][7] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. Journal of Analytical Toxicology.
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Disclaimer: This guide is for research purposes. Always validate methods according to your local regulatory standards (GLP/GMP).
Reproducibility of 5-(2-Bromovinyl)uridine inhibition constants (Ki)
Reproducibility of 5-(2-Bromovinyl)uridine Inhibition Constants ( ) Executive Summary: The "Hidden" Variable in DPD Inhibition In the development of fluoropyrimidine enhancers, 5-(2-Bromovinyl)uridine (often referred to...
Author: BenchChem Technical Support Team. Date: February 2026
Reproducibility of 5-(2-Bromovinyl)uridine Inhibition Constants (
)
Executive Summary: The "Hidden" Variable in DPD Inhibition
In the development of fluoropyrimidine enhancers, 5-(2-Bromovinyl)uridine (often referred to as Brivudine or BVDU in its nucleoside form) presents a unique challenge in kinetic characterization. Unlike reversible inhibitors, the inhibitory potency of this molecule is not static; it is metabolically gated and time-dependent .
The critical reproducibility crisis in literature regarding inhibition constants (
) for this class of compounds stems from a fundamental classification error: treating a Mechanism-Based Inactivator (Suicide Inhibitor) as a simple Competitive Inhibitor.
This guide provides the corrective framework to reproduce accurate kinetic data for 5-(2-Bromovinyl)uracil (BVU)—the active metabolite—and compares it against the industry standards Gimeracil (CDHP) and Eniluracil .
Mechanistic Grounding: Why
Fluctuates
To ensure reproducibility, one must understand the causality of the inhibition.
The Activation Cascade
The nucleoside 5-(2-Bromovinyl)uridine is pharmacologically inert against Dihydropyrimidine Dehydrogenase (DPD). It must first be phosphorolyzed by Thymidine Phosphorylase (TP) to release the free base, (E)-5-(2-Bromovinyl)uracil (BVU) .[1]
Critical Reproducibility Factor #1: If your assay uses the nucleoside without adding TP, inhibition is only observed due to trace contamination of the free base (BVU).
The Suicide Mechanism (NADPH Dependency)
BVU is a suicide substrate.[2] It binds to the DPD active site and undergoes catalytic reduction by NADPH . This reduction creates a reactive intermediate that covalently binds to Cysteine 671 (in human DPD), permanently inactivating the enzyme.
Critical Reproducibility Factor #2:
values derived from assays without a specific NADPH pre-incubation step will be artificially high (showing weak inhibition) because the covalent bond formation is time-dependent.
Figure 1: The activation pathway requiring Thymidine Phosphorylase followed by NADPH-dependent covalent inactivation of DPD.
Comparative Analysis: BVU vs. Alternatives
When selecting a DPD inhibitor for co-formulation (e.g., with 5-FU or Capecitabine), the kinetic profile dictates the dosing strategy.
Feature
BVU (Active Base)
Gimeracil (CDHP)
Eniluracil
Mechanism
Mechanism-Based (Suicide)
Reversible Competitive
Mechanism-Based (Suicide)
Binding Reversibility
Irreversible (Covalent)
Reversible
Irreversible (Covalent)
NADPH Dependent?
Yes (Required for inactivation)
No
Yes
Primary Kinetic Metric
(affinity) & (rate)
(dissociation constant)
&
Typical Potency
(Time-dependent)
(Static)
Reproducibility Risk
High (Sensitive to NADPH & Time)
Low (Standard equilibrium)
High (Sensitive to NADPH & Time)
Clinical Duration
Long-lasting (Requires enzyme resynthesis)
Short (Dependent on plasma conc.)
Long-lasting
Key Insight: Gimeracil is often preferred for "modulating" DPD activity because its reversible nature allows for safer washout periods compared to the "all-or-nothing" inactivation of BVU or Eniluracil.
Cause: DPD oxidizes NADPH even in the absence of substrate (uncoupling).
Fix: Use an NADPH regenerating system (Glucose-6-phosphate dehydrogenase + G6P) in the pre-incubation mix.
Buffer pH:
DPD activity is pH sensitive (Optimal pH ~7.4). However, the inactivation rate of BVU can vary with pH due to the protonation state of the reactive intermediate. Ensure buffers are strictly pH-controlled at 37°C.
References
Ogura, K., et al. (2000). "Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH." Journal of Biochemistry.
Okuda, H., et al. (1998). "Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine."[5] Cancer Letters.
Desgranges, C., et al. (1986). "Metabolism of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and other 5-substituted-2'-deoxyuridines in humans." Biochemical Pharmacology.
Fukushima, M., et al. (2000). "Oral DPD-Inhibitory Fluoropyrimidine Drugs."[9][10] Cancer Network (Oncology).[8]
Spect, T., et al. (1995). "Eniluracil (776C85): A potent, non-toxic inactivator of dihydropyrimidine dehydrogenase." Biochemical Pharmacology.
Benchmarking 5-(2-Bromovinyl)uridine against Standard DPD Inhibitors
Executive Summary This guide benchmarks 5-(2-Bromovinyl)uridine (and its active metabolite BVU ) against standard Dihydropyrimidine Dehydrogenase (DPD) inhibitors, specifically Gimeracil (CDHP) and Eniluracil . The Verdi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide benchmarks 5-(2-Bromovinyl)uridine (and its active metabolite BVU ) against standard Dihydropyrimidine Dehydrogenase (DPD) inhibitors, specifically Gimeracil (CDHP) and Eniluracil .
The Verdict: While 5-(2-Bromovinyl)uridine derivatives are among the most potent DPD inhibitors known, their utility is bifurcated by their mechanism.
BVU acts as a suicide inhibitor (mechanism-based inactivator), causing irreversible enzyme death.[1] This makes it a high-risk agent for clinical drug-drug interactions (notably the Sorivudine incident) but a powerful tool for total DPD knockout in in vitro assays.
Gimeracil , conversely, is a reversible competitive inhibitor . It allows for the controlled modulation of 5-FU pharmacokinetics, making it the clinical standard (e.g., in the drug S-1) for enhancing fluoropyrimidine efficacy without unmanageable toxicity.
Mechanistic Benchmarking: Suicide vs. Competitive Inhibition
To understand the performance difference, one must analyze the binding modality. DPD (EC 1.3.1.2) is the rate-limiting enzyme in pyrimidine catabolism, reducing Uracil/Thymine to Dihydro-forms using NADPH.
The Pathway & Inhibition Nodes
Figure 1: DPD Metabolic Pathway illustrating the divergence between irreversible inactivation (BVU) and reversible modulation (Gimeracil).[2]
Mechanism-Based Inactivation (BVU)
5-(2-Bromovinyl)uridine is a nucleoside that is rapidly phosphorolyzed in vivo to its base, (E)-5-(2-bromovinyl)uracil (BVU) .
Mechanism: BVU acts as a substrate analogue. DPD attempts to reduce the C5-C6 double bond using NADPH.
The Trap: During catalysis, a reactive intermediate is generated (likely an allyl bromide-type species). This intermediate attacks the enzyme's active site, specifically forming a covalent thioether bond with Cysteine 671 .
Result: The enzyme is permanently "dead." Activity can only be restored by synthesizing new protein (turnover ~2-3 days).
Competitive Inhibition (Gimeracil)
Mechanism: Gimeracil (5-chloro-2,4-dihydroxypyridine) mimics the transition state of the pyrimidine ring but lacks the reactive handle to form a covalent bond.
Result: It occupies the active site with high affinity (
), blocking 5-FU access. However, as Gimeracil is cleared from the system, DPD activity resumes.
Quantitative Performance Data
The following table synthesizes kinetic data to benchmark these compounds. Note that for suicide inhibitors,
is time-dependent and less relevant than .
Feature
BVU (Active Base)
Eniluracil
Gimeracil (CDHP)
Inhibition Type
Mechanism-Based (Suicide)
Mechanism-Based (Suicide)
Competitive (Reversible)
Reversibility
Irreversible
Irreversible
Reversible
Binding Site
Cys671 (Covalent)
Active Site (Covalent)
Active Site (Non-covalent)
Kinetic Profile
Rapid inactivation in presence of NADPH
driven
Recovery
Requires protein synthesis (Days)
Requires protein synthesis (Days)
Rapid upon drug clearance
Clinical Status
Toxic Hazard (Interaction w/ 5-FU)
Discontinued (Phase III)
Approved (Component of S-1)
Critical Insight: In experimental setups, BVU will show a time-dependent decrease in
(the longer you incubate, the more potent it appears). Gimeracil will show a stable regardless of pre-incubation time.
Experimental Protocol: Validating DPD Inhibition
To benchmark these inhibitors in your own lab, use the Spectrophotometric NADPH Depletion Assay . This method is self-validating because it directly measures the cofactor consumption required for DPD activity.
Assay Workflow
Figure 2: Step-by-step workflow for the Spectrophotometric DPD Inhibition Assay.
Detailed Methodology
Preparation: Isolate cytosolic fractions from liver tissue or use recombinant human DPD.
Reaction Mixture: Prepare a master mix containing:
35 mM Potassium Phosphate buffer (pH 7.4)
2.5 mM
1 mM DTT (protects enzyme thiols, though BVU targets specific active site thiols)
50-100
M NADPH.
Inhibitor Addition: Add BVU or Gimeracil at varying concentrations (0.1 nM to 10
M).
The "Suicide" Validation Step:
For BVU : You must pre-incubate the enzyme with the inhibitor and NADPH for 10-20 minutes before adding the substrate. Without NADPH turnover, BVU cannot form the reactive intermediate to kill the enzyme.
For Gimeracil : Pre-incubation is not strictly necessary for binding but ensures equilibrium.
Initiation: Add 25
M Thymine or Uracil.
Measurement: Monitor the decrease in absorbance at 340 nm (
) for 5–10 minutes at 37°C.
Calculation:
(Where )
Clinical & Translational Implications[3][4]
The Sorivudine Incident (The Danger of BVU)
The benchmarking of BVU is historically significant due to the "Sorivudine Incident" in Japan (1993). Sorivudine (an antiviral) was metabolized to BVU.[1][3] When co-administered with oral fluoropyrimidines, BVU irreversibly destroyed DPD.
Consequence: Patients lost the ability to clear 5-FU.
Outcome: Toxic accumulation of 5-FU led to severe myelosuppression and 18 fatalities.
Lesson: Irreversible DPD inhibitors (BVU/Eniluracil) pose a massive pharmacokinetic risk if not perfectly managed.
The Utility of Gimeracil
Gimeracil represents the successful evolution of DPD inhibition. By being reversible, it maintains a "floor" of DPD activity. In the drug S-1 (Tegafur/Gimeracil/Oteracil), Gimeracil is present in a 1:0.4 molar ratio to Tegafur. This maintains effective 5-FU plasma levels without the "runaway toxicity" seen with suicide inhibitors.
References
Desgranges, C., et al. (1986). "Dehalogenation of 5-bromo- and 5-iodouracil by dihydrouracil dehydrogenase." Biochemical Pharmacology.
Ogura, K., et al. (2000). "Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH." Molecular Pharmacology.
Shirasaka, T., et al. (1996). "Development of a novel form of oral 5-fluorouracil derivative (S-1) directed to the potentiation of the tumor selective cytotoxicity of 5-fluorouracil by two biochemical modulators." Anti-Cancer Drugs.[1][4][5][6]
Spector, T., et al. (1993). "Eniluracil (776C85): a potent, non-toxic inactivator of dihydropyrimidine dehydrogenase." Biochemical Pharmacology.
Okabe, H., et al. (2000). "Characterization of the interaction between gimeracil and dihydropyrimidine dehydrogenase." Xenobiotica.
A Comparative Guide to LC-UV and LC-MS Methods for the Quantification of Brivudine (BVU): A Cross-Validation Approach
Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (LC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantificat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (LC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the antiviral drug brivudine (BVU) in biological matrices. We delve into the core principles of each technique, present a detailed protocol for cross-validation, and analyze the performance of each method based on internationally harmonized guidelines.[1][2][3][4] Through a discussion of experimental data and practical considerations, this document serves as a critical resource for researchers, scientists, and drug development professionals in selecting the appropriate analytical tool for their specific research needs, ensuring data integrity and regulatory compliance.
Introduction: The Clinical and Analytical Importance of Brivudine (BVU)
1.1 Therapeutic Role of BVU
Brivudine (BVU), a nucleoside analog of thymidine, is a potent antiviral agent used for the early treatment of acute herpes zoster (shingles) in adults.[5] It demonstrates high and selective activity against the varicella-zoster virus (VZV) by inhibiting viral DNA replication.[5][6] Its efficacy in reducing zoster-associated pain and preventing post-herpetic neuralgia makes it a valuable therapeutic option.[5][6]
However, BVU has a critical and potentially lethal drug-drug interaction with fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU).[7] The primary metabolite of BVU, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the catabolism of 5-FU.[7] This can lead to severe toxicity.
1.2 The Need for Accurate Quantification
Given its potent therapeutic effect and significant interaction profile, the accurate quantification of BVU in biological matrices such as plasma is paramount for several reasons:
Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Bioequivalence (BE) Studies: To compare generic formulations against the innovator drug.[9]
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient safety, especially in vulnerable populations.[10]
1.3 Overview of Analytical Techniques: LC-UV and LC-MS
Liquid chromatography is the cornerstone of separating BVU from complex biological matrices.[11] The choice of detector, however, fundamentally dictates the performance and applicability of the method.
LC-UV: Relies on the principle that a molecule, if it contains a chromophore, will absorb light at a specific wavelength.[12][13] The amount of light absorbed is directly proportional to the concentration of the analyte.[12][14]
LC-MS/MS: Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[15][16] It measures the mass-to-charge ratio (m/z) of the analyte and its fragments, providing definitive identification and quantification.[10][15]
This guide will cross-validate these two methods to provide a clear, data-driven comparison of their capabilities for BVU quantification.
Fundamental Principles of Separation and Detection
2.1 High-Performance Liquid Chromatography (HPLC): The Separation Core
Both methods utilize HPLC to separate BVU from endogenous components in the plasma. A reversed-phase C18 column is typically employed, where a polar mobile phase (e.g., a mixture of acetonitrile and water) moves the sample through a nonpolar stationary phase. BVU, being a moderately polar molecule, interacts with the stationary phase, and its retention time is controlled by modulating the mobile phase composition. This separation is critical for reducing interferences before detection.
2.2 UV-Vis Detection: The Chromophore-Dependent Approach
The operational principle of a UV detector is governed by the Beer-Lambert Law.[14] A deuterium lamp emits light across the UV spectrum (typically 190-400 nm).[12] This light passes through a flow cell containing the column eluent.[17] As BVU, which contains UV-absorbing chromophores in its structure, passes through the cell, it absorbs light at its characteristic maximum wavelength (λmax). The detector measures the difference in light intensity between a reference beam and the beam passing through the sample, generating a signal proportional to the BVU concentration.[17]
2.3 Mass Spectrometry (MS) Detection: The Mass-to-Charge Differentiator
LC-MS/MS offers a significant leap in selectivity and sensitivity.[16] The process involves several key steps:
Ionization: As the eluent from the LC column enters the MS, it is ionized, typically using Electrospray Ionization (ESI). This process creates charged BVU molecules (ions).
Mass Analysis (MS1): The ions are directed into the first mass analyzer (a quadrupole), which is set to select only the ions with the specific mass-to-charge ratio (m/z) of the BVU parent ion.
Fragmentation: These selected parent ions are then passed into a collision cell, where they collide with an inert gas (e.g., argon). This collision induces fragmentation into smaller, characteristic product ions.
Mass Analysis (MS2): The resulting product ions enter a second mass analyzer, which selects for one or more specific product ions. This transition from a specific parent ion to a specific product ion is highly selective and is known as Multiple Reaction Monitoring (MRM). The detector then counts these product ions, providing a highly specific and sensitive signal for quantification.[10]
Experimental Design: A Head-to-Head Cross-Validation Protocol
Cross-validation is a formal process to verify that a validated analytical method produces consistent and reliable results when compared against another validated method.[18][19][20] This is crucial when data from different methods may be used interchangeably throughout a drug's lifecycle.[21]
3.1 Objective
To develop and validate both an LC-UV and an LC-MS/MS method for BVU quantification in human plasma and to perform a cross-validation study to assess their interchangeability, guided by the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2]
3.2 Materials and Reagents
Brivudine Reference Standard
Brivudine-d5 (Isotope-labeled Internal Standard for LC-MS/MS)
Acyclovir (Internal Standard for LC-UV)
HPLC-grade Acetonitrile and Methanol
Formic Acid
Ultrapure Water
Human Plasma (K2EDTA anticoagulant)
3.3 Sample Preparation (Protein Precipitation)
This protocol uses a simple and rapid protein precipitation (PPT) method.
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
Add 25 µL of the appropriate internal standard (IS) working solution (Acyclovir for UV, BVU-d5 for MS/MS).
Vortex for 10 seconds.
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Carefully transfer the supernatant to an HPLC vial for analysis.
Causality Behind Choices: Protein precipitation is chosen for its speed and universal applicability. While techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner samples, PPT is often sufficient for initial method development and is cost-effective.[22] The use of an internal standard is critical to correct for variability during sample preparation and instrument injection. For LC-MS/MS, a stable isotope-labeled (SIL) internal standard like BVU-d5 is the gold standard as it co-elutes and experiences identical matrix effects and ionization efficiency as the analyte, providing the most accurate correction.[23]
3.4 LC-UV Method Parameters
HPLC System: Standard HPLC with a UV/Vis Detector
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Detection Wavelength: 254 nm
Run Time: 8 minutes
3.5 LC-MS/MS Method Parameters
LC System: UPLC/HPLC coupled to a Triple Quadrupole Mass Spectrometer
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate.
Causality Behind Choices: The LC-MS/MS method uses a smaller particle size column and a gradient elution. This provides sharper peaks and faster run times, increasing throughput. The MRM transitions are specific to BVU's molecular structure, ensuring that the signal is unequivocally from the analyte of interest, which is the foundation of the method's superior selectivity.[10][16]
Visualizing the Workflow
A clear workflow ensures reproducibility and understanding of the entire analytical process, from sample receipt to final data comparison.
Caption: Experimental workflow for the cross-validation of LC-UV and LC-MS/MS methods.
Comparative Performance Analysis: Interpreting the Data
After performing a full validation for both methods according to regulatory guidelines, the results are summarized below.[24] These values represent typical expected outcomes from such an experiment.
5.1 Data Summary Table: Side-by-Side Comparison
Validation Parameter
LC-UV Method
LC-MS/MS Method
Regulatory Acceptance Criteria (ICH M10)
Linearity (r²)
> 0.995
> 0.998
Not defined, but >0.99 is common practice
Range
50 - 5000 ng/mL
0.5 - 1000 ng/mL
-
LLOQ
50 ng/mL
0.5 ng/mL
Signal > 5x blank, Acc/Prec within ±20%
Accuracy (%RE)
-10.5% to +8.2%
-5.1% to +4.5%
±15% (±20% at LLOQ)
Precision (%RSD)
≤ 12.1%
≤ 6.8%
≤ 15% (≤ 20% at LLOQ)
Selectivity
No interference at RT
No interference in MRM
No significant interfering peaks
Matrix Effect (%CV)
Not Applicable
4.2%
IS-normalized factor CV ≤ 15%
Recovery
> 85%
> 88%
Consistent and reproducible
5.2 Sensitivity Showdown: LLOQ Comparison
The most striking difference is in the Lower Limit of Quantification (LLOQ). The LC-MS/MS method is 100 times more sensitive than the LC-UV method (0.5 ng/mL vs. 50 ng/mL). This is a direct result of the mass spectrometer's ability to filter out chemical noise and selectively monitor for specific mass transitions.[25][26] For clinical studies measuring trough concentrations or for low-dose formulations, this level of sensitivity is not just an advantage; it is a necessity.[25]
5.3 Specificity and Matrix Effects
While the LC-UV method showed no direct interferences at the retention time of BVU, this does not guarantee the absence of co-eluting compounds that also absorb at 254 nm. This can be a significant risk in bioanalysis.
LC-MS/MS, by contrast, offers unparalleled specificity.[15] The probability of an endogenous plasma component having the same retention time, the same parent mass, AND the same fragment mass as BVU is virtually zero.
Furthermore, LC-MS/MS directly addresses the "matrix effect," a phenomenon where co-eluting compounds suppress or enhance the ionization of the analyte, leading to inaccurate results.[23][27][28] While not applicable to UV detection, evaluating and mitigating the matrix effect is a mandatory part of LC-MS method validation.[23][28] The use of a stable isotope-labeled internal standard effectively compensates for these effects.[23]
5.4 Throughput, Cost, and Complexity
Throughput: With a shorter run time (4 minutes vs. 8 minutes), the LC-MS/MS method offers higher throughput, allowing more samples to be analyzed per day.
Cost: LC-UV systems have a significantly lower acquisition and maintenance cost. LC-MS/MS instruments represent a major capital investment.
Complexity: LC-UV methods are generally more straightforward to develop and operate. LC-MS/MS requires a higher level of operator expertise for method development, tuning, and troubleshooting.
Logical Relationships in Method Validation
The validation parameters are not independent; they are logically interconnected. A failure in one area often impacts another, underscoring the importance of a holistic validation approach.
Caption: Interdependence of key bioanalytical method validation parameters.
Discussion and Recommendations: Choosing the Right Tool for the Job
The cross-validation data clearly demonstrates that while both methods can be validated, they are not equally suited for all applications.
7.1 When is LC-UV Sufficient?
An LC-UV method is a robust and cost-effective choice for applications where analyte concentrations are expected to be high and the sample matrix is relatively simple. Examples include:
Analysis of bulk drug substance (API).
Quality control of high-concentration pharmaceutical formulations.
PK studies where expected plasma concentrations remain well above 50 ng/mL.
For these applications, the lower cost and simplicity of operation make LC-UV an excellent and reliable tool.[26]
7.2 When is LC-MS Essential?
LC-MS/MS is the undisputed gold standard for regulated bioanalysis in complex matrices and is essential when:
High sensitivity is required: Measuring low drug concentrations in late elimination phases of PK studies, or in pediatric studies where sample volume is limited.[25][26]
High selectivity is paramount: Analyzing samples from patients with multiple co-medications or potential metabolites that could interfere with a UV signal.[16]
Regulatory submission is the goal: For pivotal clinical trials (Phase I-III) and BE studies submitted to agencies like the FDA and EMA, LC-MS/MS is the expected standard.[24]
7.3 The Value of Cross-Validation
This exercise confirms that data generated by the highly sensitive LC-MS/MS method and the less sensitive LC-UV method can be considered equivalent within the validated range of the LC-UV method. For example, a sample quantified at 200 ng/mL should yield comparable results on both systems. However, a sample quantified at 15 ng/mL by LC-MS/MS would be below the LLOQ of the UV method.[25] Cross-validation provides the documented evidence to justify using a simpler LC-UV method for certain sample sets (e.g., in-process manufacturing controls) while relying on the more powerful LC-MS/MS for clinical samples, ensuring data continuity across a project.[18][21]
Conclusion
Both LC-UV and LC-MS/MS are powerful techniques for the quantification of brivudine. The choice is not about which method is "better," but which is "fit-for-purpose." LC-UV offers simplicity and cost-effectiveness for high-concentration applications, while LC-MS/MS provides the superior sensitivity, selectivity, and regulatory acceptance required for modern clinical and bioequivalence studies. A thorough cross-validation, grounded in the principles of regulatory guidelines, is the essential scientific process that allows researchers to confidently select the right tool for the right job, ensuring the generation of reliable, reproducible, and defensible data in the drug development pipeline.
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PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
MDPI. (2022, September 23). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods.
ResearchGate. (2025, August 7). Comparison of LC-UV and LC-MS-MS for the determination of taxol.
Comparative Cellular Uptake & Pharmacology: Ribose vs. Deoxyribose Bromovinyl Analogs
Executive Summary Verdict: The pharmacological performance of bromovinyl nucleoside analogs hinges on the critical structural distinction between the 2'-deoxyribose (BVDU) and ribose (BVU) moieties. While BVDU (Brivudine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: The pharmacological performance of bromovinyl nucleoside analogs hinges on the critical structural distinction between the 2'-deoxyribose (BVDU) and ribose (BVU) moieties. While BVDU (Brivudine) exhibits superior cellular accumulation due to rapid intracellular "trapping" by viral thymidine kinase (TK), it carries a high toxicity risk due to metabolic degradation into (E)-5-(2-bromovinyl)uracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). Conversely, the ribose analog BVU acts as a stable prodrug; it demonstrates lower immediate uptake and potency but offers a superior safety profile by resisting phosphorolytic degradation, requiring metabolic conversion (likely via ribonucleotide reductase) to achieve antiviral activity.
Mechanistic Comparison: The "Entry-Trap-Drain" Model
To understand the differential uptake, one must analyze the three phases of nucleoside accumulation: Translocation (Entry) , Phosphorylation (Trap) , and Catabolism (Drain) .
Phase 1: Translocation (hENTs vs. hCNTs)
Both analogs enter cells via nucleoside transporters, but their affinity profiles differ based on the sugar moiety.
hENT1 (Equilibrative): The primary gateway. It transports both purines and pyrimidines.[1][2][3] It tolerates the 2'-OH group of BVU (uridine-like) and the 2'-H of BVDU (thymidine-like).
hCNT1 (Concentrative): A Na+-dependent symporter highly specific for pyrimidines. It actively concentrates BVDU (mimicking thymidine). While it accepts uridine analogs (BVU), the transport efficiency (
) typically favors the deoxy-form in the context of rapid viral replication demands.
Phase 2: The "Trap" (Intracellular Phosphorylation)
This is the differentiating factor. "Uptake" in static assays often measures total intracellular accumulation, which is driven by phosphorylation (trapping) rather than just transport rates.
BVDU (Deoxy): Is a high-affinity substrate for Viral Thymidine Kinase (HSV-1 TK) . It is rapidly monophosphorylated (BVDU-MP), trapping it inside the cell against the concentration gradient.
BVU (Ribose): Is a poor substrate for Viral TK, which prefers 2'-deoxy substrates. BVU must likely be phosphorylated by host Uridine Kinase or converted to the deoxy form via Ribonucleotide Reductase (RNR) pathways before it can be activated. This "metabolic bottleneck" results in lower apparent uptake in short-term assays.
Phase 3: The "Drain" (Catabolic Stability)
BVDU: Vulnerable to Thymidine Phosphorylase (TP) , which cleaves the glycosidic bond to release the free base (BVUracil).
BVU: The 2'-OH group stabilizes the glycosidic bond, making BVU resistant to TP. This prevents the formation of the toxic BVUracil metabolite, explaining its safer toxicological profile.
Pathway Visualization
Figure 1: Differential cellular processing of BVDU vs. BVU. Note the "Trap" (Phosphorylation) efficiency drives BVDU accumulation, while BVU is resistant to the "Drain" (Phosphorylase).
Quantitative Performance Comparison
The following data synthesizes kinetic parameters from comparative nucleoside analog studies.
) without the confounding factor of metabolism.
System: hENT1/hCNT1-transfected Xenopus oocytes or nucleoside transporter-deficient PK15 cells transfected with specific hNTs.
Preparation: Suspend cells (
) in transport buffer (sodium-free for hENT, sodium-containing for hCNT).
Initiation: Add
-labeled BVDU or BVU (final conc. 10 ).
Incubation: Incubate for 10-30 seconds (strictly linear phase).
Note: Do not exceed 60s, or metabolism will skew results.
Termination: Rapidly spin through an oil layer (dibutyl phthalate/mineral oil 85:15) to separate cells from extracellular buffer.
Quantification: Lyse cell pellet in 5% Triton X-100; measure radioactivity via Liquid Scintillation Counting (LSC).
Cell Culture: Use HSV-1 infected cells (to provide Viral TK) and Mock-infected cells (Control).
Pulse: Incubate with 10
-BVDU or -BVU for 1, 2, and 4 hours.
Extraction: Wash cells 3x with ice-cold PBS. Extract metabolites using 60% cold methanol (precipitates protein, preserves nucleotides).
Analysis: Analyze supernatant via HPLC on a Strong Anion Exchange (SAX) column.
Elution Gradient: Ammonium phosphate buffer (low to high ionic strength).
Readout: Compare the ratio of Nucleoside (Peak 1) vs. Monophosphate (Peak 2).
Expected Result: BVDU will show a dominant Monophosphate peak in infected cells. BVU will show mostly unchanged Nucleoside.
References
De Clercq, E. (2005). "(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU, Brivudine): A Review." Medicinal Research Reviews. Link
Desgranges, C., et al. (1983). "Metabolism of (E)-5-(2-bromovinyl)-2'-deoxyuridine in herpes simplex virus-infected cells." Journal of Biological Chemistry. Link
Molina-Arcas, M., et al. (2009). "Nucleoside Transporters: Profiles and Roles in Drug Sensitivity." Current Drug Metabolism. Link
Wiginton, D. A., et al. (1981). "Purification and characterization of uridine kinase from human cells." Biochemistry. Link
Ayusawa, D., et al. (1983). "Cellular uptake and metabolism of (E)-5-(2-bromovinyl)-2'-deoxyuridine in comparison with related nucleosides." Gann. Link
WARNING: CRITICAL BIO-INTERACTION RISK
As a Senior Application Scientist, I must clarify a risk often buried in generic Safety Data Sheets (SDS). While 5-(2-Bromovinyl)uridine (BVU) exhibits low acute toxicity in isolation, it is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD) .
Operational Mandate: Treat BVU as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Your goal is not just personal protection, but total containment to prevent cross-contamination of the laboratory environment.
Part 2: Mechanistic Rationale
To understand the strictness of the protocols below, you must visualize the metabolic blockade BVU creates.
Figure 1: Mechanism of DPD Inhibition.[3][5] BVU metabolites permanently disable the enzyme required to clear 5-FU, turning standard chemotherapy doses into lethal exposures.[6]
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and gloves." Use the Barrier-2 Strategy designed for potent compounds.
Protection Zone
Equipment Requirement
Technical Justification
Respiratory (Primary)
Class II Biosafety Cabinet (BSC) or Powder Containment Hood
Engineering Control: Prevent aerosolization of powder. BVU dust is invisible and persistent.
Respiratory (Secondary)
N95 or P100 Respirator
Required only if engineering controls fail or during spill cleanup outside a hood.
Permeation Defense: Nucleoside analogues can diffuse through latex. Double gloving allows outer glove removal after weighing without exposing skin.
Dermal (Body)
Tyvek® Lab Coat/Sleeves (Disposable)
Fomite Control: Cotton coats trap dust. Disposable Tyvek prevents migration of BVU dust to common areas (cafeteria, office).
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for powders that can drift into the tear duct drainage system.
Part 4: Operational Protocol
Workflow Visualization
This workflow enforces a "Clean-to-Dirty" progression to minimize containment breach.
Figure 2: Operational workflow for handling BVU, emphasizing the pre-check for 5-FU cross-contamination.
Step-by-Step Methodology
1. Preparation & Engineering Check
Self-Validation: Verify the magnehelic gauge on your BSC reads between 0.35 – 0.55 inches w.g. (or manufacturer spec). If the alarm is active, DO NOT open the BVU vial.
Static Control: Powders like BVU are often electrostatic. Place an ionizing bar or anti-static gun inside the hood to prevent "powder fly" during transfer.
2. Weighing (The Critical Step)
Goal: Transfer solid to solution without creating dust.
Place a pre-tared vial on the balance inside the hood.
Open the BVU source container only inside the hood.
Use a disposable anti-static spatula.
Technique: Do not dump. Tap the spatula gently.
Immediate Containment: Once weighed, cap the destination vial immediately. Wipe the exterior of the source container with a damp Kimwipe before returning it to storage.
3. Solubilization
BVU is soluble in DMSO (>50 mg/mL) or DMF.
Add solvent directly to the weighed powder in the vial.
Do not vortex open tubes. Cap tightly, seal with Parafilm, and vortex.
Note: Once in solution, the aerosol risk drops significantly, but the permeation risk (through gloves) increases due to the solvent (DMSO carries compounds through skin).
4. Decontamination
Wipe down the balance and work surface with a 10% bleach solution followed by 70% ethanol.
Why Bleach? Oxidative degradation is more effective at breaking down the nucleoside structure than simple alcohol wiping.
Part 5: Emergency & Disposal
Accidental Spills (Powder)
Evacuate the immediate area for 15 minutes to let aerosols settle (if outside a hood).
Don PPE: N95/P100 respirator, double gloves, goggles.
Wet Wipe Method: Cover the spill with paper towels dampened with 10% bleach. DO NOT SWEEP (this generates dust).
Scoop up the wet towels and place them in a wide-mouth biohazard jar.
Disposal Protocol
Solids/Liquids: Must be labeled "High Potency / Cytotoxic Waste."
Destruction:Incineration is mandatory. Do not autoclave; autoclaving does not guarantee chemical destruction of the nucleoside core.
Drainage: Never pour down the sink.
References
SafeBridge Consultants. (2015). Best Practices for Handling Potent APIs. Outsourced Pharma. Link
Cayman Chemical. (2024). Safety Data Sheet: 5-Bromo-2'-deoxyuridine (Analogous Handling).Link